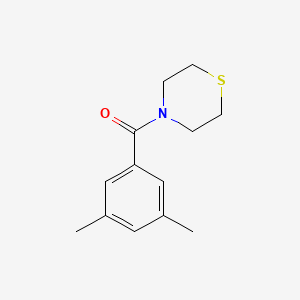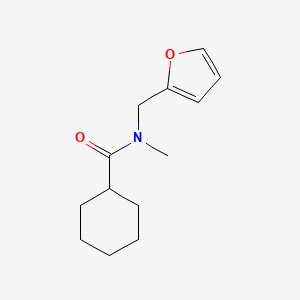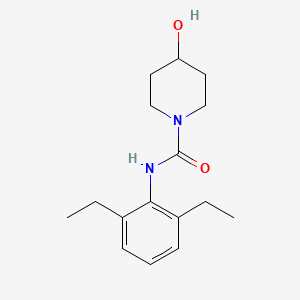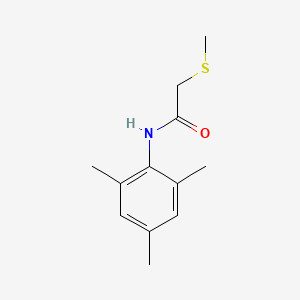
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C13H19NO2S, and has been the focus of several studies exploring its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed to work by binding to specific proteins and disrupting their interactions. This disruption can lead to changes in cellular processes and may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone are still being studied. However, it has been shown to have an effect on certain proteins and cellular processes. For example, it has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a tool for studying protein-protein interactions. However, there are also limitations to its use. For example, it may not be effective for all proteins and cellular processes, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research involving (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of more effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research. Finally, research is needed to explore the potential use of this compound in the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied extensively. One commonly used method involves the reaction of 3,5-dimethylphenyl isothiocyanate with morpholine in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use in scientific research. One area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been shown to bind to certain proteins and disrupt their interactions, which could be useful for understanding the role of these interactions in various cellular processes.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-7-11(2)9-12(8-10)13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJRLFPCIUWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)







![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)



![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)